2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one
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Overview
Description
2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylpropanone, characterized by the presence of amino and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2,5-dimethoxyphenyl-2-nitropropane. Finally, the nitro group is reduced to an amino group using catalytic hydrogenation or other reducing agents like iron and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The methoxy groups and amino group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride: The hydrochloride salt form of the compound.
1-(2,5-Dimethoxyphenyl)-2-nitropropene: An intermediate in the synthesis of the target compound.
Uniqueness
2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMILISQVUOHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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